Cas no 2172110-20-0 (3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid)

3-{1-4-Chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a chloro-substituted phenyl ring and an N-ethylformamido side chain, enhancing its utility in constructing modified peptide backbones. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. The propanoic acid moiety facilitates incorporation into peptide sequences while maintaining solubility in organic solvents. This compound is particularly valuable for introducing hydrophobic and sterically constrained residues, making it suitable for developing peptidomimetics and bioactive peptide analogs with tailored properties.
3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid structure
2172110-20-0 structure
Product name:3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid
CAS No:2172110-20-0
MF:C27H25ClN2O5
MW:492.950806379318
CID:6605938
PubChem ID:165811765

3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid
    • EN300-1481039
    • 2172110-20-0
    • 3-{1-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-ethylformamido}propanoic acid
    • Inchi: 1S/C27H25ClN2O5/c1-2-30(14-13-25(31)32)26(33)17-11-12-23(28)24(15-17)29-27(34)35-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-12,15,22H,2,13-14,16H2,1H3,(H,29,34)(H,31,32)
    • InChI Key: PGIMRYCCBYEMNJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(N(CC)CCC(=O)O)=O

Computed Properties

  • Exact Mass: 492.1451996g/mol
  • Monoisotopic Mass: 492.1451996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 4.6

3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1481039-100mg
3-{1-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-ethylformamido}propanoic acid
2172110-20-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1481039-500mg
3-{1-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-ethylformamido}propanoic acid
2172110-20-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1481039-10000mg
3-{1-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-ethylformamido}propanoic acid
2172110-20-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1481039-5000mg
3-{1-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-ethylformamido}propanoic acid
2172110-20-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481039-250mg
3-{1-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-ethylformamido}propanoic acid
2172110-20-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1481039-50mg
3-{1-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-ethylformamido}propanoic acid
2172110-20-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1481039-1.0g
3-{1-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-ethylformamido}propanoic acid
2172110-20-0
1g
$0.0 2023-06-06
Enamine
EN300-1481039-1000mg
3-{1-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-ethylformamido}propanoic acid
2172110-20-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1481039-2500mg
3-{1-[4-chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-ethylformamido}propanoic acid
2172110-20-0
2500mg
$6602.0 2023-09-28

Additional information on 3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid

Introduction to 3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid (CAS No. 2172110-20-0)

3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid (CAS No. 2172110-20-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of propanoic acid with a unique structural configuration that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an N-ethylformamido moiety. The presence of these functional groups imparts specific chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, which makes it particularly useful in the synthesis of complex peptides and peptidomimetics. The N-ethylformamido moiety, on the other hand, contributes to the compound's solubility and stability, enhancing its potential as a therapeutic agent. The chloro-substituted phenyl ring further adds to the compound's versatility by influencing its binding affinity and selectivity towards specific biological targets.

Recent studies have highlighted the potential of 3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

In addition to its anti-inflammatory properties, this compound has also been investigated for its potential as an anticancer agent. Studies have demonstrated that it can selectively inhibit the growth of cancer cells while sparing normal cells. This selective cytotoxicity is believed to be mediated by its ability to disrupt specific cellular processes, such as cell cycle progression and apoptosis induction. The mechanism of action involves the interaction with key proteins involved in these processes, leading to cell cycle arrest and apoptosis.

The structural complexity of 3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid also makes it an attractive candidate for use in drug delivery systems. The presence of multiple functional groups allows for the design of prodrugs that can be selectively activated at specific sites within the body, thereby enhancing their therapeutic efficacy while minimizing side effects. This approach has been explored in several preclinical studies, where the compound was encapsulated in nanoparticles or conjugated to targeting ligands to improve its delivery to diseased tissues.

The synthesis of 3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid involves a series of well-defined chemical reactions. The Fmoc protection step is typically carried out using fluorenylmethoxycarbonyl chloride (FmocCl) in the presence of a base such as diisopropylethylamine (DIPEA). The subsequent coupling reactions with amino acids or other building blocks are performed using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). These synthetic strategies ensure high yields and purity, making the compound suitable for further biological evaluation.

In conclusion, 3-{1-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-ethylformamido}propanoic acid (CAS No. 2172110-20-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for exploring new therapeutic avenues and developing innovative drug candidates. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the field.

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